molecular formula C10H10ClF2IO B14075123 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene

Cat. No.: B14075123
M. Wt: 346.54 g/mol
InChI Key: BGQNEBNZBVBQLJ-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene is an organic compound that features a benzene ring substituted with a chloropropyl group, a difluoromethoxy group, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a benzene derivative followed by the introduction of the chloropropyl and difluoromethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions may involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Catalysts like palladium or nickel complexes are often employed, along with appropriate ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of probes or ligands for studying biological systems.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene depends on its specific application

    Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity.

    Chemical Modifications: The compound can undergo chemical modifications within biological systems, leading to the formation of active metabolites.

    Signal Transduction: It may influence signal transduction pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene can be compared with other similar compounds, such as:

    1-(3-Chloropropyl)-2-iodobenzene: Lacks the difluoromethoxy group, which may affect its reactivity and applications.

    1-(3-Chloropropyl)-3-methoxy-2-iodobenzene: Contains a methoxy group instead of a difluoromethoxy group, leading to different chemical properties.

    1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-iodobenzene: The trifluoromethoxy group may impart different electronic effects compared to the difluoromethoxy group.

Properties

Molecular Formula

C10H10ClF2IO

Molecular Weight

346.54 g/mol

IUPAC Name

1-(3-chloropropyl)-3-(difluoromethoxy)-2-iodobenzene

InChI

InChI=1S/C10H10ClF2IO/c11-6-2-4-7-3-1-5-8(9(7)14)15-10(12)13/h1,3,5,10H,2,4,6H2

InChI Key

BGQNEBNZBVBQLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)I)CCCCl

Origin of Product

United States

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